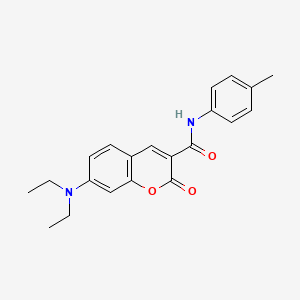

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Description

7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is a coumarin derivative characterized by a 2-oxo-chromene core substituted with a diethylamino group at position 7 and a carboxamide moiety at position 3 linked to a para-tolyl (p-methylphenyl) group. This compound's structural features, such as the electron-donating diethylamino group and the hydrophobic p-tolyl substituent, influence its photophysical behavior and intermolecular interactions in biological systems .

Properties

IUPAC Name |

7-(diethylamino)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-23(5-2)17-11-8-15-12-18(21(25)26-19(15)13-17)20(24)22-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWADJCGKBRDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromene Formation via Knoevenagel Condensation

The foundational step in synthesizing this compound involves constructing the chromene (coumarin) backbone. A widely adopted method begins with 4-(diethylamino)salicylaldehyde and ethyl acetoacetate under Knoevenagel condensation conditions. Piperidine catalyzes the reaction, facilitating the formation of the coumarin ring system through cyclodehydration:

$$

\text{4-(Diethylamino)salicylaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate}

$$

Key Parameters :

- Solvent : Ethanol or toluene (with Dean-Stark apparatus for azeotropic water removal)

- Temperature : Reflux (78–110°C)

- Yield : 65–78%

The ester intermediate is subsequently hydrolyzed to the carboxylic acid using 2M NaOH in aqueous ethanol, achieving yields of 85–92%.

Carboxamide Formation via Acid Chloride Intermediate

The carboxylic acid is activated to its corresponding acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). Subsequent reaction with p-toluidine in the presence of triethylamine (Et₃N) yields the target carboxamide:

$$

\text{7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid} \xrightarrow{\text{SOCl₂, DCM}} \text{Acid chloride} \xrightarrow{\text{p-toluidine, Et₃N}} \text{Target compound}

$$

Optimization Insights :

Alternative Pathway: Direct Amidation via Coupling Reagents

To bypass the acid chloride step, HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can mediate direct amidation between the carboxylic acid and p-toluidine:

$$

\text{Carboxylic acid} + \text{p-toluidine} \xrightarrow{\text{HBTU, DIPEA}} \text{Target compound}

$$

Advantages :

- Milder conditions (room temperature, 6–8 hours)

- Reduced by-product formation

- Yield : 58–72%

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and scalability:

- Solvent : Toluene replaces ethanol for easier recycling and lower toxicity.

- Catalyst : Heterogeneous catalysts (e.g., zeolites) reduce post-reaction purification needs.

Purity Control and By-Product Mitigation

- Chromatographic Monitoring : HPLC ensures intermediate purity >98% before proceeding.

- By-Products : Unreacted salicylaldehyde (<2%) and dimerized esters (<5%) are removed via recrystallization.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | Coupling Reagent Method |

|---|---|---|

| Reaction Time | 18–24 hours | 6–8 hours |

| Yield | 44–64% | 58–72% |

| Cost per Gram | $12–15 | $18–22 |

| Purity (HPLC) | 95–97% | 97–99% |

Key Takeaway : The acid chloride method remains preferred for large-scale synthesis due to lower reagent costs, despite marginally lower yields.

Reaction Optimization Strategies

Temperature Modulation

Solvent Effects

- Polar Aprotic Solvents : DMF enhances coupling reagent efficiency but complicates product isolation.

- Non-Polar Solvents : Toluene improves phase separation during workup.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

- HPLC Conditions : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Carboxamide Group

N-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) Derivative (Compound VII)

- Structure: 7-(Diethylamino)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide ().

- Key Differences : The hydrophilic polyether chain replaces the p-tolyl group.

- Impact : Enhanced water solubility due to the ethylene glycol chain, making it suitable for aqueous biological assays. However, reduced lipophilicity may limit membrane permeability compared to the p-tolyl analog .

N-(4-Methoxyphenethyl) Derivative

- Structure : N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ().

- Key Differences : A methoxy group on the phenethyl substituent introduces electron-donating effects.

N-(4-Isopropylphenyl) Derivative

- Structure : 7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide ().

- Key Differences: The isopropyl group adds steric bulk, while the methoxy at position 7 replaces diethylamino.

- Impact: Reduced fluorescence due to the absence of the diethylamino electron donor, but increased hydrophobicity could enhance blood-brain barrier penetration .

Modifications in the Coumarin Core

7-Hydroxy-6-Prenyl Derivative (Compound 14f)

- Structure : 7-Hydroxy-6-(3-methylbut-2-en-1-yl)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide ().

- Key Differences : A prenyl group at position 6 and a hydroxyl at position 5.

- Impact : The hydroxyl group enables hydrogen bonding with biological targets, while the prenyl chain may enhance binding to hydrophobic enzyme regions. This derivative showed 43% yield in synthesis, suggesting moderate stability .

Carbohydrazide Derivative (Compound 1)

- Structure: 7-(Diethylamino)-N'-(2,4-Dinitrophenyl)-2-oxo-2H-chromene-3-carbohydrazide ().

- Key Differences : A carbohydrazide linker and a dinitrophenyl group.

- Impact : The electron-withdrawing dinitrophenyl group quenches fluorescence, making this compound a selective chemosensor for nitroaromatic compounds .

Functional Group Replacements

Ester Derivatives (Allyl, Methyl)

- Structure: Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate ().

- Key Differences : Carboxylate ester instead of carboxamide.

- Impact : Esters exhibit lower hydrogen-bonding capacity, reducing interactions with polar biological targets. However, they are more hydrolytically stable than amides in acidic environments .

Oxime Derivatives (OXE-J, OXE-E)

- Structure: 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-nitrobenzoyl) oxime (OXE-J) ().

- Key Differences : Oxime group and nitrobenzoyl substituent.

- Impact : Oximes act as fluorescent probes for metal ions or reactive oxygen species. OXE-J showed a molecular weight of 409.40 g/mol and a 74% synthesis yield, indicating robust synthetic accessibility .

Acetylcholinesterase (AChE) Inhibition

- Target Compound: Limited direct data, but the p-tolyl group’s hydrophobicity may favor binding to AChE’s peripheral anionic site.

- Analog (Compound 9a) : A coumarin-BMT hybrid with a 42% yield showed potent AChE inhibition (IC₅₀ = 0.89 µM), attributed to the tetrahydroacridine moiety enhancing π-π interactions .

Anticancer Activity

- PBQC: A coumarin-quinone hybrid () exhibits redox cycling, generating reactive oxygen species (ROS) for cancer cell apoptosis. The target compound lacks this mechanism but may inhibit growth via alternative pathways .

Biological Activity

7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide, also known by its CAS number 50995-74-9, is a synthetic compound belonging to the class of chromenes. This compound has garnered attention in recent years due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H15N1O4, with a molecular weight of 261.27 g/mol. The compound is characterized by the presence of a diethylamino group and a p-tolyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 261.27 g/mol |

| Molecular Formula | C14H15N1O4 |

| Solubility | Moderately soluble in water (0.0164 mg/ml) |

| Log P (octanol/water) | 2.25 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study conducted on chromene derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers like cyclin D1 and CDK4 .

Case Study:

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound reduced cell viability significantly at concentrations above 10 µM. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .

Research Findings:

A study highlighted that treatment with this compound resulted in a dose-dependent decrease in nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent through the inhibition of iNOS expression .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/ml depending on the strain tested .

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Cytokine Modulation : Inhibition of NF-kB signaling pathway affecting cytokine production.

- Antimicrobial Action : Disruption of bacterial cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.